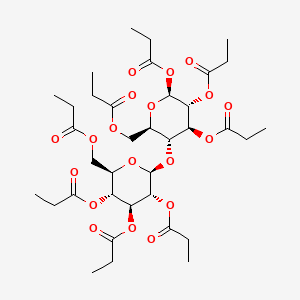

Glutamylvalylphenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von Glutamylvalylphenylalanin beinhaltet zwei verschiedene biosynthetische Wege. Der erste Weg besteht aus zwei Schritten:

Produktion von Gamma-Glutamylvalin: Dies wird aus Glutamat und Valin durch das Enzym Glutamat-Cystein-Ligase oder durch den Transfer der Gamma-Glutamylgruppe von Glutathion zu Valin durch Gamma-Glutamyltransferase hergestellt.

Kombination mit Glycin: Gamma-Glutamylvalin wird dann mit Glycin durch das Enzym Glutathionsynthetase kombiniert.

Der zweite Weg beinhaltet den Transfer des Gamma-Glutamylrests von Glutathion zum Dipeptid Valylglycin. Diese Reaktion wird hauptsächlich durch den Dug2p-Dug3p-Komplex durchgeführt.

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für Glutamylvalylphenylalanin sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich großtechnische Peptidsynthesetechniken, zu denen die Festphasenpeptidsynthese und die Flüssigphasenpeptidsynthese gehören. Diese Verfahren ermöglichen die effiziente Produktion von Peptiden durch sequentielles Hinzufügen von Aminosäuren zu einer wachsenden Peptidkette.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glutamylvalylphenylalanin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Transpeptidierung: Diese Reaktion beinhaltet den Transfer einer Gamma-Glutamylgruppe von Glutathion zur entsprechenden Aminosäure, katalysiert durch Gamma-Glutamyltranspeptidase.

Hydrolyse: Die Verbindung kann durch Hydrolyse, eine Reaktion, an der Wassermoleküle beteiligt sind, in ihre einzelnen Aminosäuren zerlegt werden.

Häufige Reagenzien und Bedingungen

Gamma-Glutamyltranspeptidase: Dieses Enzym katalysiert die Transpeptidierungsreaktion.

Wasser: Wird in Hydrolysereaktionen verwendet, um Peptidbindungen zu brechen.

Hauptprodukte, die gebildet werden

Einzelne Aminosäuren: Glutaminsäure, Valin und Phenylalanin sind die Hauptprodukte, die bei der Hydrolyse von Glutamylvalylphenylalanin gebildet werden.

Wissenschaftliche Forschungsanwendungen

Glutamylvalylphenylalanin hat verschiedene wissenschaftliche Forschungsanwendungen:

Proteinsynthese: Glutamin, ein Bestandteil von Glutamylvalylphenylalanin, stimuliert die Proteinsynthese in verschiedenen zellulären Systemen, einschließlich normaler und neoplastischer Zellen, signifikant.

Metabolische Profilerstellung: Metabolische Profilerstellung hat Zusammenhänge zwischen Aminosäuren, einschließlich Phenylalanin und Valin, und Stoffwechselerkrankungen wie Insulinresistenz und Typ-2-Diabetes identifiziert.

Biokatalytische Produktion:

Wirkmechanismus

Glutamylvalylphenylalanin übt seine Wirkungen durch Peptid-Protein-Interaktionen aus, bei denen es an bestimmte Proteine bindet. Diese Interaktion ist an der Enzymregulation und Signaltransduktion in Zellen beteiligt. Glutamin, ein Bestandteil der Verbindung, reguliert die Expression mehrerer Gene, die mit Zellstoffwechsel, Signaltransduktionsproteinen, Zellverteidigung und Reparaturregulatoren zusammenhängen . Es aktiviert auch intrazelluläre Signalwege wie den nuklearen Faktor Kappa B und die Mitogen-aktivierten Proteinkinase .

Wissenschaftliche Forschungsanwendungen

Glutamylvalylphenylalanine has several scientific research applications:

Protein Synthesis: Glutamine, a component of this compound, significantly stimulates protein synthesis in various cellular systems, including normal and neoplastic cells.

Metabolic Profiling: Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine, and metabolic diseases such as insulin resistance and type 2 diabetes.

Biocatalytic Production:

Wirkmechanismus

Glutamylvalylphenylalanine exerts its effects through peptide-protein interactions, where it binds to specific proteins. This interaction is involved in enzyme regulation and signal transduction within cells. Glutamine, a component of the compound, regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gamma-Glutamylvalin: Ein Dipeptid, das aus Glutaminsäure und Valin besteht.

Gamma-Glutamylphenylalanin: Ein Dipeptid, das aus Glutaminsäure und Phenylalanin besteht.

Einzigartigkeit

Glutamylvalylphenylalanin ist aufgrund seiner spezifischen Sequenz von drei Aminosäuren einzigartig: Glutaminsäure, Valin und Phenylalanin. Diese spezifische Anordnung beeinflusst seine Interaktionen mit anderen Molekülen und seine Rolle in verschiedenen biochemischen Wegen.

Eigenschaften

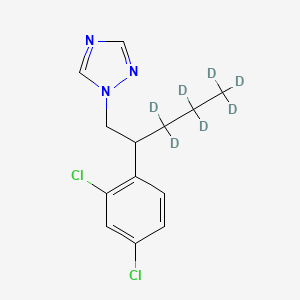

IUPAC Name |

4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGOGEGGQLNZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)

![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)